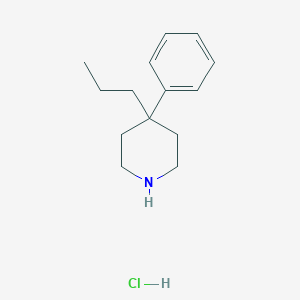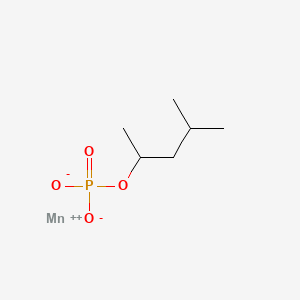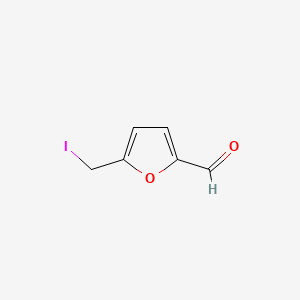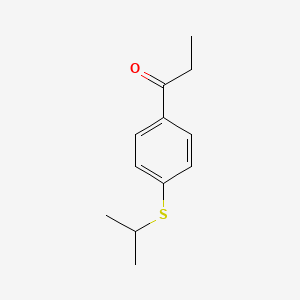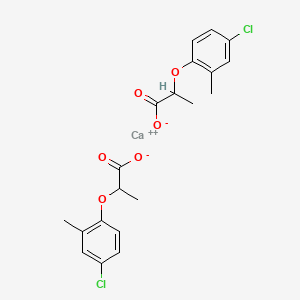
Calcium 2-(4-chloro-2-methylphenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound with the molecular formula C20H20CaCl2O6. It is known for its applications in various fields, including agriculture and pharmaceuticals. The compound is characterized by its unique structure, which includes a calcium ion coordinated with 2-(4-chloro-2-methylphenoxy)propionate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)propionic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.
Starting Materials: 2-(4-chloro-2-methylphenoxy)propionic acid, calcium hydroxide or calcium carbonate.
Reaction Conditions: The reaction is conducted in water at room temperature.
Procedure: The acid is dissolved in water, and the calcium compound is added slowly with stirring. The mixture is stirred until the reaction is complete, and the product is filtered and dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and filtration systems to handle large quantities of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Complexation: The calcium ion can form complexes with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Complexation: Various ligands, including ethylenediaminetetraacetic acid (EDTA), can be used to form complexes with the calcium ion.
Major Products Formed
Substitution Reactions: Products include substituted phenoxypropionates.
Hydrolysis: Products include 2-(4-chloro-2-methylphenoxy)propionic acid and calcium hydroxide.
Complexation: Products include calcium-ligand complexes.
Scientific Research Applications
Calcium 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds.
Pharmaceuticals: The compound is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Research explores its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of calcium 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In agricultural applications, it acts as a herbicide by disrupting the growth and development of weeds. The compound interferes with cellular processes, leading to the inhibition of protein synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propionic acid: A precursor in the synthesis of calcium 2-(4-chloro-2-methylphenoxy)propionate.
Octyl 2-(4-chloro-2-methylphenoxy)propionate: Another derivative with similar herbicidal properties.
4-chloro-2-methylphenoxyacetic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its calcium coordination, which imparts distinct chemical and physical properties. This coordination enhances its stability and solubility, making it more effective in various applications compared to its analogs.
Properties
CAS No. |
94133-77-4 |
|---|---|
Molecular Formula |
C20H20CaCl2O6 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
calcium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/2C10H11ClO3.Ca/c2*1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h2*3-5,7H,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
XMEVFGZCMYDHEG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


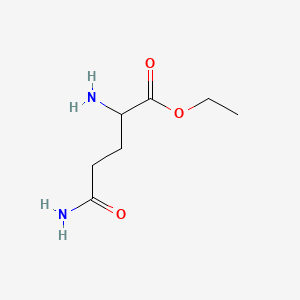
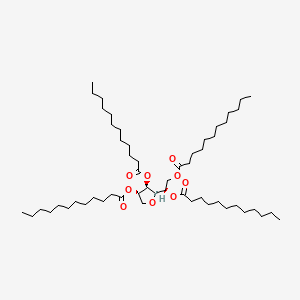
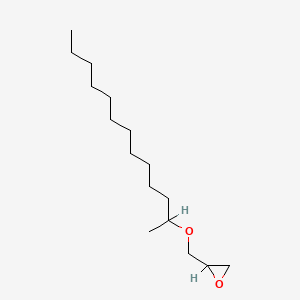
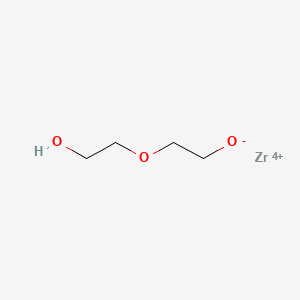
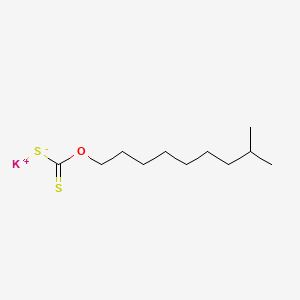

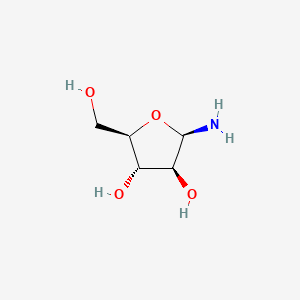
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)

![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
